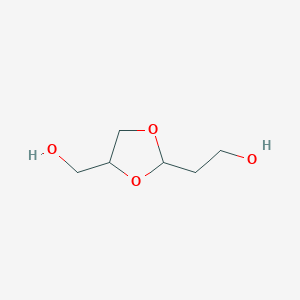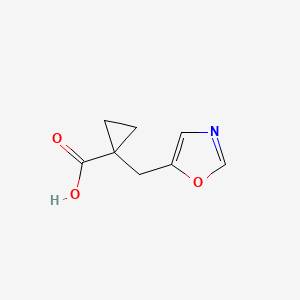![molecular formula C7H13N5S2 B13346297 azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate](/img/structure/B13346297.png)
azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate is an organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a pyrimidine ring substituted with an amino group and a methyl group, as well as a carbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate typically involves the reaction of 4-amino-2-methylpyrimidine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and improve efficiency. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate moiety to thiols or other reduced forms.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Fursultiamine: A derivative of thiamine with similar structural features.
Thiamine tetrahydrofurfuryl disulfide: Another thiamine derivative with comparable properties.
Sulfamerazine: Contains a pyrimidine ring and exhibits similar chemical reactivity.
Uniqueness
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N5S2 |
|---|---|
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate |
InChI |
InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3 |
Clave InChI |
DHHFRGSBVNHZKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)CNC(=S)[S-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


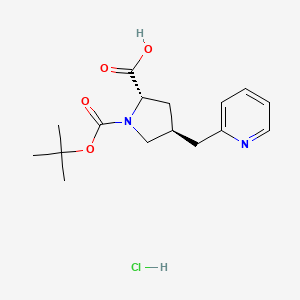

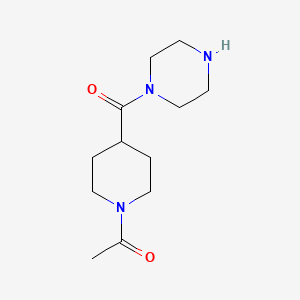
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
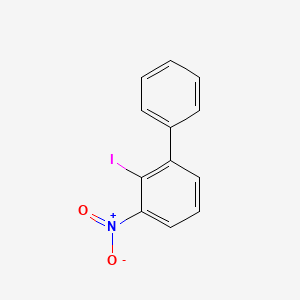
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)



![6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B13346279.png)
![Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate](/img/structure/B13346281.png)
